4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O4S It is a sulfonyl chloride derivative, characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 4-methoxy-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Methoxy-3-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and strict control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed through oxidation reactions.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The trifluoromethoxy group can also influence the reactivity and stability of the compound, potentially enhancing its utility in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxybenzenesulfonyl chloride: Lacks the trifluoromethoxy group, making it less reactive in certain contexts.
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. The combination of these groups makes it a versatile reagent in organic synthesis and other applications.
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(17(9,13)14)4-7(6)16-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVKXUVJWXWKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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